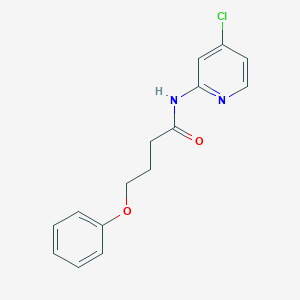![molecular formula C19H15F3N2OS B7628992 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A is not fully understood. However, it has been suggested that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to have several biochemical and physiological effects. For example, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A in lab experiments is that it has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Additionally, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A. One direction is to further investigate its mechanism of action, which may provide insight into its biological activities and potential therapeutic uses. Additionally, future research could focus on optimizing the synthesis method for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A, which may improve its potency and reduce its cost. Furthermore, future research could investigate the potential use of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A in combination with other therapeutic agents, which may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A can be synthesized using a two-step process. The first step involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-aminothiazole, which results in the formation of 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine. The second step involves the reaction of 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine with 4-trifluoromethylbenzoyl chloride, which results in the formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to have a wide range of biological activities, making it a potential therapeutic agent for several diseases. For example, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to have anti-cancer properties, which makes it a potential treatment for several types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide A has been found to have anti-diabetic properties, which makes it a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-11-3-4-14(9-12(11)2)16-10-26-18(23-16)24-17(25)13-5-7-15(8-6-13)19(20,21)22/h3-10H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJOHHKHMHUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)


![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)


![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)